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This technical guide provides a comprehensive analysis of the valence state of antimony (Sb)

in sodium antimonate (NaSbO₃), a compound of interest in various scientific and industrial

fields. Through a detailed review of crystallographic and spectroscopic data, this document

establishes the predominance of the Sb(V) oxidation state. Experimental protocols for the

synthesis of its common polymorphs and for key analytical techniques are presented to

facilitate further research and application.

Executive Summary
Sodium antimonate (NaSbO₃) is a crystalline solid that exists primarily in two polymorphic

forms: the ilmenite-type structure under ambient conditions and a perovskite-type structure at

high pressure. Structural and spectroscopic analyses unequivocally confirm that in both

polymorphs, antimony exists in a +5 oxidation state (Sb(V)). This pentavalent state is

evidenced by crystallographic data, which shows antimony in an octahedral coordination with

oxygen, and is further substantiated by ¹²¹Sb Mössbauer spectroscopy, which reveals isomer

shifts characteristic of Sb(V). This guide synthesizes the available quantitative data and

experimental methodologies to provide a clear understanding of the electronic structure of

antimony in this compound.
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The crystallographic arrangement of atoms in NaSbO₃ provides the foundational evidence for

the valence state of antimony. The compound crystallizes in two main forms, each

accommodating Sb in a distinct octahedral environment consistent with a +5 charge.

Ilmenite Structure (Ambient Pressure)
Under standard conditions, NaSbO₃ adopts an ilmenite-type structure belonging to the trigonal

crystal system. In this arrangement, both sodium (Na⁺) and antimony (Sb⁵⁺) ions occupy

octahedral sites within a hexagonal close-packed array of oxygen ions. The structure consists

of alternating layers of edge-sharing SbO₆ and NaO₆ octahedra.

Perovskite Structure (High Pressure)
Upon the application of high pressure (approximately 10.5 GPa) and temperature (1150 °C),

NaSbO₃ undergoes a phase transition to an orthorhombically distorted perovskite structure.[1]

This high-pressure polymorph is isostructural with CaTiO₃ and represents the first ternary

perovskite containing Sb(V) in the octahedral B-site.[1] The significant octahedral tilting in this

structure is attributed to strong covalent interactions between antimony and oxygen.[1]

Table 1: Crystallographic Data for NaSbO₃ Polymorphs
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Property Ilmenite-type NaSbO₃ Perovskite-type NaSbO₃

Crystal System Trigonal Orthorhombic

Space Group

R

‾33

(No. 148)

Pnma (No. 62)

Lattice Parameters
a = 5.2944(4) Å, c =

15.9469(8) Å

a = 5.43835(6) Å, b =

7.66195(8) Å, c = 5.38201(5) Å

Cell Volume (V) 387.124(0) Å³
224.13 Å³ (calculated from

lattice parameters)

Formula Units (Z) 6 4

Sb Coordination Octahedral (SbO₆) Octahedral (SbO₆)

Reference
Ramirez-Meneses et al.,

2007[2]
Mizoguchi et al., cited in[1][2]

Spectroscopic Verification of the Sb(V) Valence
State
While crystallographic data provides strong inferential evidence, spectroscopic techniques offer

direct insight into the electronic environment of the antimony nucleus, confirming its +5

oxidation state.

¹²¹Sb Mössbauer Spectroscopy
¹²¹Sb Mössbauer spectroscopy is a powerful technique for determining the oxidation state of

antimony. The isomer shift (δ) is particularly sensitive to the s-electron density at the nucleus,

which differs significantly between Sb(III) and Sb(V) species. For NaSbO₃, the measured

isomer shifts for both the ilmenite and perovskite polymorphs fall squarely within the range

expected for Sb(V) compounds.

A study by Klenner et al. (2021) reported the ¹²¹Sb Mössbauer spectra for both forms of

NaSbO₃. The ilmenite phase exhibits an isomer shift of approximately +9.5 mm/s (relative to
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InSb at 20 K), while the perovskite polymorph shows a slightly higher isomer shift, indicating a

marginally stronger Sb-O covalency.[3] Both values are characteristic of antimony in the +5

oxidation state.

Table 2: ¹²¹Sb Mössbauer Isomer Shifts for NaSbO₃ and Reference Compounds

Compound
Antimony Valence
State

Isomer Shift (δ)
(mm/s vs. InSb)

Reference

Ilmenite NaSbO₃ Sb(V) ~ +9.5 Klenner et al., 2021[4]

Perovskite NaSbO₃ Sb(V)
Slightly higher than

ilmenite

Klenner et al., 2021[3]

[4]

KSbO₃ (Ilmenite) Sb(V) ~ +9.6 Klenner et al., 2021[4]

α-Sb₂O₄

(Sb(III)/Sb(V))
Sb(III) ~ -6.0

Long et al., 1979

(representative)

Sb(V) ~ +9.0
Long et al., 1979

(representative)

X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the

binding energies of core-level electrons, which are indicative of an element's oxidation state.

For antimony, the Sb 3d core level is typically analyzed. The binding energy of the Sb 3d₅/₂

peak for Sb(V) oxides is consistently higher than that for Sb(III) oxides due to the increased

effective nuclear charge.

While a dedicated high-resolution XPS spectrum for NaSbO₃ is not readily available in the

reviewed literature, based on data for reference compounds, the Sb 3d₅/₂ binding energy for

NaSbO₃ is expected to be in the range of 530.7 - 531.5 eV. This is consistent with the values

reported for other Sb(V) oxides, such as KSbO₃ (530.7 eV) and Sb₂O₅ (530.9 eV).[5] This

contrasts with the lower binding energies observed for Sb(III) oxides like Sb₂O₃ (530.1 - 530.3

eV).[5]
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Synthesis of NaSbO₃
This protocol is adapted from the work of Ramirez-Meneses et al. (2007).[2]

Precursor Preparation: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and

antimony(III) oxide (Sb₂O₃) in a 1:1 molar ratio are thoroughly mixed in an agate mortar.

Prior to weighing, Na₂CO₃ should be preheated at 100 °C for 20-25 minutes for dehydration.

Calcination: The mixed powder is placed in a platinum crucible and heated in a furnace at

860 °C for an extended period (e.g., 273 hours) in an air atmosphere to ensure complete

reaction and crystallization.

Pelletization (Optional): For certain applications, the resulting powder can be ground and

pressed into pellets (e.g., at 2-2.5 Ton·cm⁻²).

Sintering (Optional): The pellets can be sintered at temperatures such as 600 °C or 750 °C

for an extended duration (e.g., 168 hours) to improve homogeneity and density.

Precursor Preparation

Processing Optional StepsNa₂CO₃

Mixing (1:1 molar ratio)

Sb₂O₃

Calcination (860°C, 273h, Air)
Homogeneous Mixture

Ilmenite NaSbO₃ Pelletization Sintering

Click to download full resolution via product page

Synthesis workflow for ilmenite-type NaSbO₃.

This protocol is based on the work of Mizoguchi et al. as cited in the literature.[1][2]

Precursor Preparation: An appropriate precursor mixture (e.g., ilmenite-phase NaSbO₃ or a

stoichiometric mix of Na₂O and Sb₂O₅) is prepared.
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High-Pressure, High-Temperature Treatment: The precursor is subjected to a pressure of

10.5 GPa and a temperature of 1150 °C in a uniaxial split-sphere anvil-type press.

Quenching and Recovery: The sample is rapidly cooled to ambient temperature and the

pressure is released to recover the metastable perovskite phase.

Characterization Methods
The following are generalized protocols for the key characterization techniques. Instrument-

specific parameters should be optimized by the user.

Sample Preparation: A small amount of the powdered NaSbO₃ sample is mounted on a

sample holder using double-sided conductive carbon tape. Alternatively, the powder can be

pressed into a high-purity indium foil. The sample should be handled with clean, powder-free

gloves and tweezers to minimize surface contamination.

Introduction to Vacuum: The sample is introduced into the XPS instrument's load-lock

chamber and evacuated to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

Data Acquisition:

A survey scan (e.g., 0-1200 eV binding energy) is first acquired to identify all elements

present on the surface.

High-resolution scans of the Sb 3d and O 1s regions are then acquired with a smaller step

size and higher number of scans to obtain detailed chemical state information. A

monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

Charge Correction: Due to the insulating nature of NaSbO₃, surface charging may occur. The

binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to

284.8 eV.

Data Analysis: The high-resolution spectra are analyzed using appropriate software. The Sb

3d spectrum will show two spin-orbit split components, 3d₅/₂ and 3d₃/₂. Due to the overlap of

the Sb 3d₅/₂ peak with the O 1s peak, the analysis should focus on the Sb 3d₃/₂ peak, and

the position and area of the Sb 3d₅/₂ peak can be constrained based on the known spin-orbit

splitting and intensity ratio.
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Source: A Ba¹²¹ᵐSnO₃ source is commonly used, which decays to the excited state of ¹²¹Sb.

The source is typically kept at the same temperature as the absorber to minimize thermal

shift effects.

Absorber Preparation: The powdered NaSbO₃ sample is uniformly distributed and contained

in a sample holder. The optimal thickness of the absorber depends on the antimony content

and should be sufficient to provide adequate absorption without excessive line broadening.

Data Acquisition: The spectrometer is operated in transmission mode. The source is moved

with a velocity transducer to Doppler shift the energy of the emitted gamma rays. The

gamma ray counts transmitted through the sample are recorded as a function of the source

velocity. Data is typically collected at cryogenic temperatures (e.g., 20 K) to increase the

recoil-free fraction.

Calibration: The velocity scale is calibrated using a standard reference material, such as

InSb.

Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the

isomer shift (δ), quadrupole splitting (e²qQ), and linewidth (Γ). The isomer shift is reported

relative to the InSb standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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